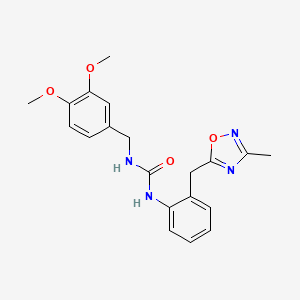
1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dimethoxybenzyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound's structure features a 1,3,4-oxadiazole moiety, which is known for conferring various biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-oxadiazole showed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Specific derivatives of the oxadiazole scaffold were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| 1a | E. coli | Moderate |
| 1b | S. aureus | High |
| 1c | Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Specifically, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving caspase activation .
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2a | MCF-7 | 5.0 |
| 2b | A549 | 8.0 |
| 2c | HeLa | 6.5 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented:
- Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
- The mechanism often involves the modulation of NF-kB signaling pathways.
Antioxidant Activity
The antioxidant properties of compounds featuring the oxadiazole ring are significant:
- Research has shown that some derivatives can scavenge free radicals effectively and reduce oxidative stress markers in cellular models .
Table 3: Antioxidant Activity Assessment
| Compound | Assay Type | EC50 (µM) |
|---|---|---|
| 3a | DPPH Scavenging | 25.0 |
| 3b | ABTS Assay | 15.0 |
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities:
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-22-19(28-24-13)11-15-6-4-5-7-16(15)23-20(25)21-12-14-8-9-17(26-2)18(10-14)27-3/h4-10H,11-12H2,1-3H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZHJLPOMRYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














